

# Application Notes & Protocols for the Quantification of Bis(2-ethylhexyl) phthalate (DEHP)

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## Compound of Interest

Compound Name: *Bis(2-ethyloctyl) phthalate*

Cat. No.: *B15175376*

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## Introduction

Bis(2-ethylhexyl) phthalate (DEHP) is a high-production-volume organic compound primarily used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) products.[1][2][3] It can be found in a wide array of consumer and industrial goods, including food packaging, medical devices, flooring, and toys, where it can constitute 1% to 40% of the final product's weight.[1][2][3] As DEHP is not chemically bound to the polymer matrix, it can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact. Due to concerns over its potential endocrine-disrupting properties and other adverse health effects, regulatory bodies worldwide have established limits for DEHP in various products.[4][5]

Accurate and reliable quantification of DEHP is therefore essential for regulatory compliance, quality control, and risk assessment. This document provides detailed application notes and protocols for the analysis of DEHP in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A note on nomenclature: The user requested information on "**Bis(2-ethyloctyl) phthalate**." The scientifically accepted and common name for this compound (CAS No. 117-81-7) is Bis(2-ethylhexyl) phthalate, commonly abbreviated as DEHP.[1][6] This document will use the standard name and abbreviation.

## Quantitative Data Summary

The performance of analytical methods for DEHP quantification varies based on the technique and sample matrix. The following tables summarize key validation parameters from various studies to aid in method selection.

Table 1: Method Performance by Analytical Technique

Parameter	HPLC-UV	GC-MS	LC-MS/MS
Limit of Detection (LOD)	0.05 ppm (mg/L)[7] - 1.37 µg/mL[8]	0.05 µg/L[9] - 1.4 µg/L[10]	0.5 - 1.0 ng/L[11]
Limit of Quantification (LOQ)	0.06 mg/L[4][12] - 4.8 µg/mL[8]	1.5 - 3.0 ng/L[11]	<10 ppb (µg/L)
Linearity Range	0.3 - 1.5 mg/L[4][12]	0.1 - 200 µg/L[11]	12 - 1000 pg/µL[13]
Typical Recovery (%)	94.8 - 95.1%[14]	80.7 - 98.7%[14]	83.0 - 102.5%[13]
Precision (RSD%)	<1.5% (Repeatability) [7]	2.7 - 9.1% (Repeatability)[11]	<15%[11]

Table 2: Example LOQs for DEHP in Various Matrices

Matrix	Analytical Method	Limit of Quantification (LOQ)
Alcoholic Beverages (Ouzo)	HPLC-UV	0.06 mg/L[1][4]
Tea	GC-MS	0.036 mg/L[14]
Non-alcoholic Beverages	GC-MS/MS	1.5 - 3.0 ng/L[11]
Distilled Beverages	LC-MS/MS	<10 µg/L
Water	HPLC	0.18 mg/L (as determination limit)[5]
Biological Samples (Plasma)	HPLC-UV	4.8 µg/mL[8]

## Experimental Protocols & Workflows

### Protocol 1: Quantification of DEHP in Alcoholic Beverages by HPLC-UV

This protocol is adapted from a validated method for analyzing DEHP in "Ouzo," an anise-flavored aperitif, and is suitable for other liquid matrices with potential interferences.[\[4\]](#)[\[12\]](#)

#### 1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- Transfer 10 mL of the liquid sample and 10 mL of HPLC-grade hexane into a 50 mL separating funnel.
- Shake the funnel vigorously for 2 minutes to ensure thorough mixing.
- Allow the phases to settle and completely separate.
- Discard the lower (aqueous) phase and collect the upper (organic hexane) phase in a 50 mL spherical flask.
- Evaporate the hexane to dryness using a rotary evaporator.
- Reconstitute the dried residue with 10 mL of acetonitrile. The sample is now ready for HPLC analysis.[\[4\]](#)

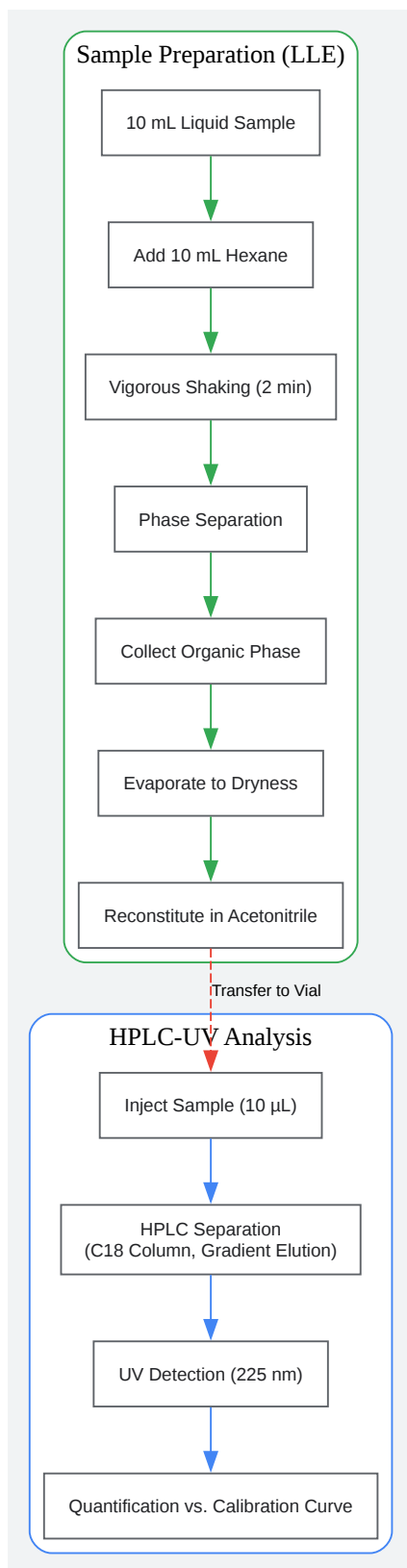
#### 2. HPLC-UV Instrumentation and Conditions

- Instrument: High-Performance Liquid Chromatograph with a UV Detector.
- Column: Spherisorb ODS-2 C18, 5  $\mu$ m, 250 x 4.0 mm.[\[12\]](#)
- Mobile Phase A: Ultrapure Water.
- Mobile Phase B: Acetonitrile with 1% v/v Methanol.[\[4\]](#)
- Flow Rate: 1.0 mL/min.[\[4\]](#)
- Column Temperature: 25 °C.[\[4\]](#)

- Detection Wavelength: 225 nm.[\[4\]](#)
- Injection Volume: 10  $\mu$ L.
- Gradient Program:
  - Start with 37.5% Ultrapure Water.
  - Decrease to 0% over 10 minutes.
  - Hold at 0% for 10 minutes.
  - Increase back to 37.5% within 2 minutes.[\[4\]](#)

### 3. Calibration

- Prepare a stock solution of DEHP (e.g., 1000 mg/L) in methanol.
- From the stock solution, prepare a series of calibration standards in a matrix matching the sample solvent (e.g., 40% v/v ethanol for alcoholic beverages). A typical range is 0.3 to 1.5 mg/L.[\[4\]](#)
- Construct a calibration curve by plotting the peak area against the concentration.



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HPLC-UV Workflow for DEHP in Beverages.

## Protocol 2: Quantification of DEHP in Water by GC-MS

This protocol is suitable for analyzing trace levels of DEHP in aqueous samples like bottled or environmental water.

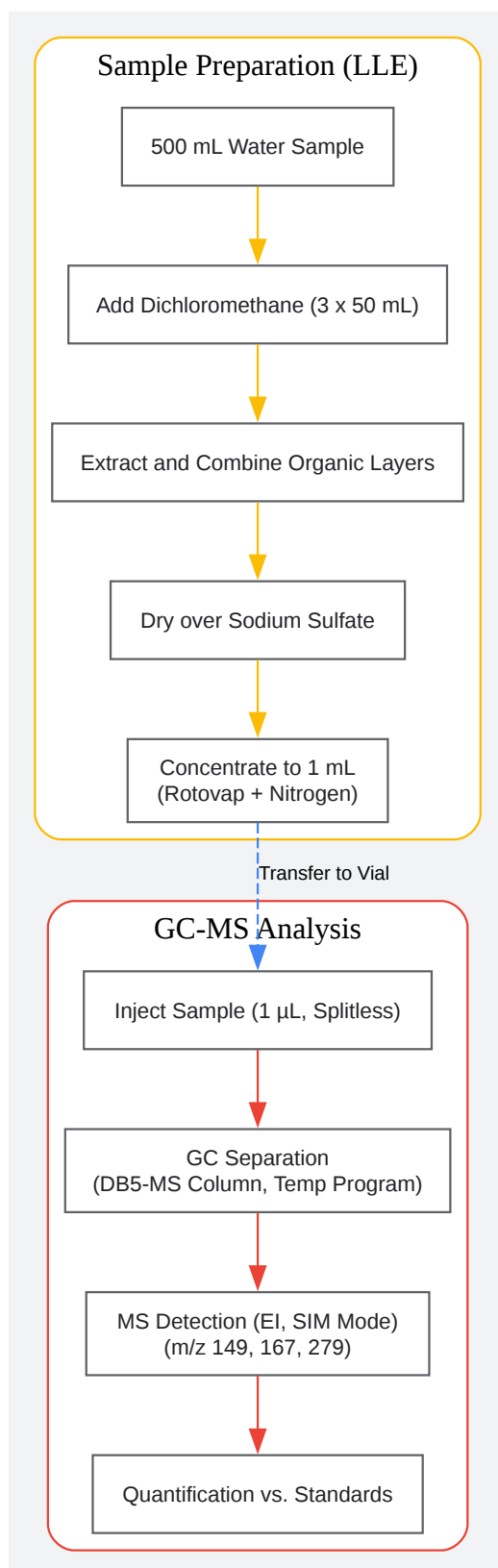
### 1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- Transfer 500 mL of the water sample to a 1 L glass separating funnel.
- Add 50 mL of dichloromethane to the funnel.
- Extract the phthalates by shaking the funnel vigorously.
- Allow the layers to separate and collect the organic (bottom) layer.
- Repeat the extraction twice more with fresh 50 mL portions of dichloromethane, combining all organic extracts.[\[9\]](#)
- Pass the combined extract through a glass column filled with anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract to approximately 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.[\[9\]](#)
- If required, add an internal standard (e.g., Benzyl benzoate) before injection.

### 2. GC-MS Instrumentation and Conditions

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- Column: DB5-MS, 30 m x 0.25 mm x 0.25  $\mu$ m (or equivalent 5% Phenyl-methylpolysiloxane column).[\[11\]](#)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[\[9\]](#)[\[11\]](#)
- Injection Mode: Splitless, 1  $\mu$ L injection volume.[\[11\]](#)
- Injector Temperature: 290-320 °C.[\[11\]](#)[\[15\]](#)

- Oven Temperature Program:
  - Initial temperature: 80-100 °C, hold for 1-2 minutes.
  - Ramp 1: Increase to 280 °C at 10-17 °C/min.
  - Ramp 2: Increase to 310-320 °C at 5 °C/min.
  - Final hold: 5 minutes.[\[9\]](#)[\[11\]](#)
- MS Transfer Line Temp: 310-320 °C.[\[9\]](#)[\[11\]](#)
- Ion Source Temp: 250-280 °C.[\[9\]](#)[\[16\]](#)
- Ionization Mode: Electron Impact (EI) at 70 eV.[\[9\]](#)[\[11\]](#)
- Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
  - Quantification Ion: m/z 149.
  - Qualifier Ions: m/z 167, 279.[\[17\]](#)



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GC-MS Workflow for DEHP in Water Samples.



## Protocol 3: High-Sensitivity Analysis of DEHP in Beverages by LC-MS/MS

This protocol is ideal for trace-level quantification and matrices where high selectivity is required. The "dilute and shoot" approach minimizes sample preparation and potential contamination.

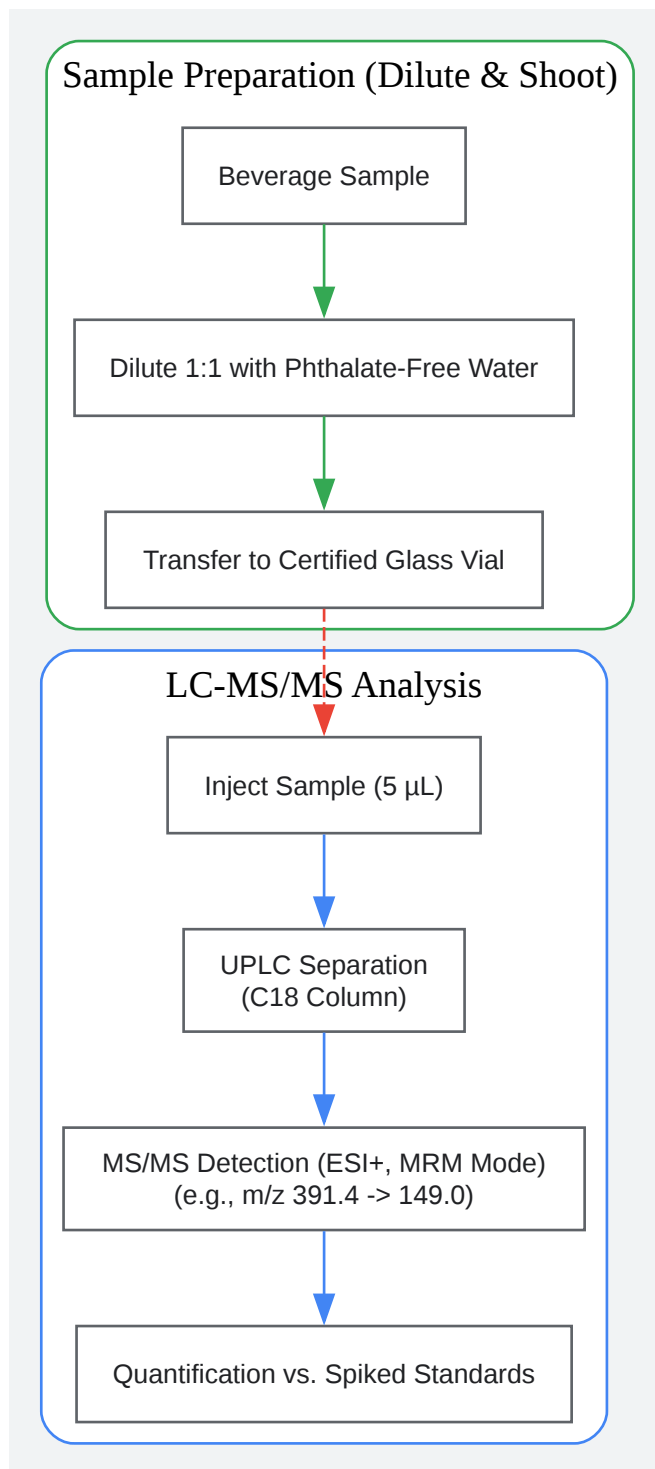
### 1. Sample Preparation: Dilute and Shoot

- Take an aliquot of the distilled beverage or filtered liquid sample.
- Dilute the sample 1:1 with phthalate-free water.
- Transfer the diluted sample to a certified glass autosampler vial.
- For matrix-matched calibration, spike a blank sample with known concentrations of DEHP (e.g., 5, 10, 20, 50, 100 µg/L) and dilute 1:1 with water.

### 2. LC-MS/MS Instrumentation and Conditions

- Instrument: UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer.
- Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[\[18\]](#)
- Isolator Column (Optional but Recommended): An isolator column can be used to separate background phthalate contamination from the analytical peak.
- Mobile Phase A: 5 mM Ammonium Acetate in Water.[\[18\]](#)
- Mobile Phase B: Methanol.[\[18\]](#)
- Flow Rate: 0.25 mL/min.[\[18\]](#)
- Column Temperature: 40 °C.[\[18\]](#)
- Injection Volume: 5 µL.[\[18\]](#)
- Ionization Mode: Positive Electrospray Ionization (ESI+).[\[18\]](#)

- Acquisition Mode: Multiple Reaction Monitoring (MRM).
  - DEHP Transition:  $m/z$  391.4  $\rightarrow$  149.0.[18]
  - Note: A second confirmatory transition should also be monitored.



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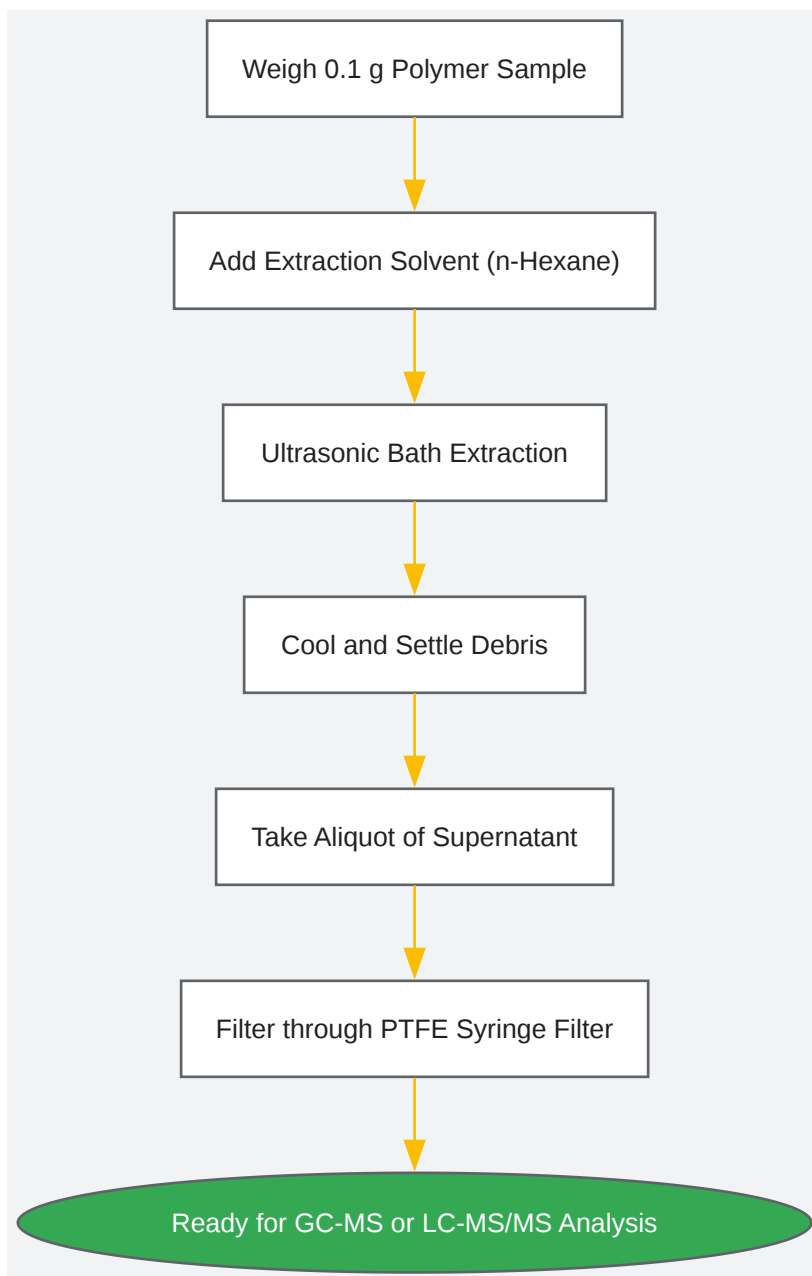
LC-MS/MS "Dilute and Shoot" Workflow.

## Protocol 4: Sample Preparation for Solid Polymer Matrices (e.g., PVC)

This protocol describes a solvent extraction method for isolating DEHP from a solid plastic matrix prior to chromatographic analysis.

### 1. Sample Preparation: Ultrasonic Solvent Extraction

- Weigh approximately 0.1 g of the polymer sample (cut into small pieces) into a glass vial.
- Add a precise volume of extraction solvent (e.g., 5 mL of n-hexane).[\[16\]](#)
- Place the vial in an ultrasonic bath and sonicate for a defined period (e.g., 30-60 minutes) to facilitate extraction.
- Allow the solution to cool and the polymer debris to settle.
- Take an aliquot of the supernatant (the n-hexane extract).
- Filter the aliquot using a syringe filter (ensure it is phthalate-free, e.g., PTFE).
- The filtrate is now ready for analysis by GC-MS or LC-MS. An internal standard can be added at this stage.



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Workflow for DEHP Extraction from Solid Polymers.

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- To cite this document: BenchChem. [Application Notes & Protocols for the Quantification of Bis(2-ethylhexyl) phthalate (DEHP)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15175376#analytical-standards-for-bis-2-ethyloctyl-phthalate-quantification>]

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